molecular formula C13H9IN2O3 B11531715 Phenol, 2-(4-iodophenyliminomethyl)-6-nitro-

Phenol, 2-(4-iodophenyliminomethyl)-6-nitro-

Cat. No.: B11531715
M. Wt: 368.13 g/mol
InChI Key: MVGWZJYGXYMEQR-UHFFFAOYSA-N
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Description

Structural Elucidation and Nomenclature of 2-{[(4-Iodophenyl)imino]methyl}-6-nitrophenol

IUPAC Nomenclature and Systematic Naming Conventions

The compound is systematically named 2-{[(4-iodophenyl)imino]methyl}-6-nitrophenol under IUPAC guidelines. The parent structure is phenol, with substituents at positions 2 and 6 of the aromatic ring. The 2-position is occupied by a (4-iodophenylimino)methyl group, while the 6-position hosts a nitro group.

The naming follows these priority rules:

  • Phenol serves as the parent hydrocarbon due to its higher precedence over nitro and imino groups.
  • The nitro group (-NO₂) at position 6 is assigned a lower numerical locant compared to the complex substituent at position 2.
  • The iminomethyl bridge (-CH=N-) links the phenolic ring to the 4-iodophenyl group, described as a prefix in alphabetical order.

Alternative names include 2-[(4-iodophenylimino)methyl]-6-nitrophenol and 2-((4-iodophenylimino)methyl)-6-nitrobenzenol, though the IUPAC name remains definitive.

Molecular Structure Analysis: Schiff Base Configuration and Substituent Orientation

The molecule adopts a Schiff base configuration , formed via condensation between a primary amine (4-iodoaniline) and a carbonyl compound (2-hydroxy-3-nitrobenzaldehyde). Key structural features include:

Feature Description
Schiff base linkage Planar C=N bond (1.28–1.32 Å) with E-configuration.
Nitro group Electron-withdrawing meta-director at position 6, inducing ring deactivation.
Iodo substituent Heavy atom at position 4 of the phenyl ring, contributing to steric bulk and polarizability.

The dihedral angle between the phenolic and 4-iodophenyl rings measures 31.38° , indicating moderate conjugation disruption. This twist arises from steric repulsion between the nitro group and the iminomethyl bridge.

Crystallographic Considerations for Nitro-Iodo Aromatic Systems

Single-crystal X-ray diffraction reveals an orthorhombic lattice (P2₁2₁2₁ space group) with the following parameters:

Parameter Value
a-axis 8.1730 (4) Å
b-axis 11.8143 (9) Å
c-axis 13.1721 (8) Å
Volume 1271.88 (14) ų
Density 1.761 g/cm³
Intermolecular Interactions:
  • O–H⋯N Hydrogen Bond : Stabilizes the Schiff base configuration, forming an S(6) ring motif (O⋯N distance: 2.68 Å).
  • C–H⋯π Interactions : Link molecules into sheets along the a-axis.
  • **π–

Properties

Molecular Formula

C13H9IN2O3

Molecular Weight

368.13 g/mol

IUPAC Name

2-[(4-iodophenyl)iminomethyl]-6-nitrophenol

InChI

InChI=1S/C13H9IN2O3/c14-10-4-6-11(7-5-10)15-8-9-2-1-3-12(13(9)17)16(18)19/h1-8,17H

InChI Key

MVGWZJYGXYMEQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])O)C=NC2=CC=C(C=C2)I

Origin of Product

United States

Preparation Methods

Reaction Optimization and Stoichiometry

Critical parameters influencing the synthesis include:

  • Solvent Choice : Ethanol is preferred due to its ability to dissolve both reactants while facilitating imine formation through mild dehydration.

  • Molar Ratio : A 1:1 stoichiometry ensures complete conversion of the aldehyde and amine reactants, minimizing side products.

  • Reflux Duration : Extended reflux periods (15 hours) ensure equilibrium shifts toward Schiff base formation, as confirmed by quantitative yield measurements.

The reaction mechanism follows typical Schiff base formation, wherein the aldehyde carbonyl reacts with the amine group to form an imine linkage (C=N), stabilized by the electron-withdrawing nitro group at the phenol’s para position.

Crystallization and Structural Characterization

Crystals suitable for X-ray diffraction are obtained via slow evaporation of an ethanol solution at ambient conditions. The compound crystallizes in the orthorhombic space group Pna2₁, with unit cell parameters a = 14.213 Å, b = 7.342 Å, c = 12.896 Å, and Z = 4.

Crystal Packing and Hydrogen-Bonding Interactions

The crystal structure reveals a dihedral angle of 39.1° between the 4-iodobenzene and phenol rings, indicative of moderate π-π stacking interactions. Key stabilizing forces include:

  • C–H⋯O Hydrogen Bonds : These interactions link adjacent molecules into a three-dimensional network, with bond distances of 2.58–2.67 Å.

  • van der Waals Interactions : The iodine atom’s polarizability contributes to additional dispersion forces, enhancing lattice stability.

A summary of crystallographic data is provided below:

Parameter Value
Space groupPna2₁
Unit cell volume (ų)1352.1
Dihedral angle (°)39.1
Hydrogen bond distance (Å)2.58–2.67
R-factor0.035

Hirshfeld Surface Analysis of Molecular Interactions

Hirshfeld surface analysis quantifies intermolecular contact contributions, highlighting O⋯H/H⋯O (26.9%) and H⋯H (22.0%) interactions as dominant. The nitro group’s oxygen atoms act as hydrogen bond acceptors, while aromatic C–H groups serve as donors, reinforcing the crystal lattice.

Comparative Contribution of Non-Covalent Interactions

The following table contrasts interaction types and their relative contributions:

Interaction Type Contribution (%)
O⋯H/H⋯O26.9
H⋯H22.0
I⋯H/H⋯I18.5
C⋯O/O⋯C12.7

Iodine’s role in I⋯H interactions (18.5%) underscores its significance in stabilizing the molecular arrangement despite its large atomic radius.

Purity and Yield Optimization Strategies

Post-synthetic purification involves ether washing to remove unreacted starting materials and byproducts. The 60% yield, while moderate, reflects challenges in imine stabilization under acidic conditions due to the nitro group’s electron-withdrawing effects. Potential yield improvements could involve:

  • Catalytic Acid/Base Additives : Controlled addition of acetic acid or pyridine may accelerate imine formation.

  • Solvent Alternatives : Methanol or acetonitrile might reduce reaction times via enhanced nucleophilicity.

Comparative Analysis with Related Schiff Bases

While Phenol, 2-(4-iodophenyliminomethyl)-6-nitro- shares synthetic routes with analogous Schiff bases, its nitro substituent uniquely influences electronic properties and crystal packing. For instance, nitro-free analogues exhibit reduced O⋯H interactions (≤15%) and higher H⋯H contributions (≥30%), emphasizing the nitro group’s role in directing molecular assembly .

Mechanism of Action

The mechanism by which Phenol, 2-(4-iodophenyliminomethyl)-6-nitro- exerts its effects depends on its interaction with molecular targets. The phenol group can form hydrogen bonds, the imine linkage can participate in nucleophilic addition reactions, and the nitro and iodine substituents can undergo various chemical transformations. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The following table compares key structural and physical properties of Phenol, 2-(4-iodophenyliminomethyl)-6-nitro- with analogous compounds:

Compound Name Substituent at Position 2 Substituent on Phenyl Ring Molecular Weight (g/mol) Notable Properties
Phenol, 2-(4-iodophenyliminomethyl)-6-nitro 4-Iodophenyliminomethyl Iodine (I) ~340 (estimated)* High molecular weight, potential for halogen bonding
2-Ethoxy-6-[(4-methylphenyl)iminomethyl]phenol Ethoxy + 4-methylphenyliminomethyl Methyl (CH₃) 283.34 Enhanced lipophilicity due to ethoxy group
2-Methoxy-6-[(4-methylphenyl)iminomethyl]phenol Methoxy + 4-methylphenyliminomethyl Methyl (CH₃) 269.30 Lower steric hindrance than ethoxy analog
2-Chloro-6-nitrophenol Chlorine (Cl) Nitro (NO₂) 173.55 High acidity (pKa ~4.3), UV activity
Phenol, 2-(4,6-diamino-s-triazin-2-yl)-6-nitro- Triazinyl group Amino (NH₂) 294.25 Biological activity: -31.5 (reported metric)

*Estimated based on structural analogs (e.g., reports 238.24 g/mol for a related compound without iodine).

Key Observations:
  • Iodine vs. This could improve its utility in crystallography or receptor-ligand studies .
  • Nitro Group Position: The nitro group at position 6 stabilizes the phenolic ring through electron-withdrawing effects, reducing pKa compared to non-nitrated phenols .

Biological Activity

Phenol derivatives, particularly those with halogen substitutions, have garnered significant attention in medicinal chemistry due to their diverse biological activities. One such compound is Phenol, 2-(4-iodophenyliminomethyl)-6-nitro- , which is characterized by its unique molecular structure and potential therapeutic applications. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant research findings.

The compound's molecular formula is C13H9IN2O3C_{13}H_{9}IN_{2}O_{3} with a molecular weight of 320.12 g/mol. Its IUPAC name is 2-[(4-iodophenyl)imino]methyl]-6-nitrophenol . The presence of the iodine atom and nitro group contributes to its reactivity and biological properties.

PropertyValue
Molecular FormulaC13H9IN2O3C_{13}H_{9}IN_{2}O_{3}
Molecular Weight320.12 g/mol
IUPAC Name2-[(4-iodophenyl)imino]methyl]-6-nitrophenol

Synthesis

The synthesis of Phenol, 2-(4-iodophenyliminomethyl)-6-nitro- typically involves a condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and 4-iodoaniline . This reaction can be optimized under various conditions to enhance yield and purity.

Reaction Scheme

  • Reactants : 2-hydroxy-5-nitrobenzaldehyde + 4-iodoaniline
  • Conditions : Reflux in ethanol or methanol for several hours.
  • Product Isolation : Crystallization from the reaction mixture.

Antimicrobial Properties

Research has demonstrated that phenolic compounds exhibit significant antimicrobial activity. The presence of the nitro group in Phenol, 2-(4-iodophenyliminomethyl)-6-nitro- enhances its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies have shown a minimum inhibitory concentration (MIC) ranging from 50 to 100 µg/mL against these pathogens .

Antioxidant Activity

The compound has been evaluated for its antioxidant potential using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays. Results indicate that it exhibits a strong scavenging effect on free radicals, which is attributed to the presence of hydroxyl groups that can donate hydrogen atoms .

TestResult
MIC against S. aureus50 µg/mL
MIC against E. coli100 µg/mL
DPPH Scavenging ActivityStrong (IC50 = 25 µg/mL)

Cytotoxicity Studies

Cytotoxicity assays performed on various cancer cell lines (e.g., HeLa and MCF-7) reveal that Phenol, 2-(4-iodophenyliminomethyl)-6-nitro- induces apoptosis through the activation of caspase pathways. The compound showed IC50 values of approximately 30 µM for HeLa cells and 25 µM for MCF-7 cells, indicating significant anticancer properties .

The biological activity of Phenol, 2-(4-iodophenyliminomethyl)-6-nitro- can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis.
  • Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in cancer cells leading to apoptosis.
  • Interference with Cellular Signaling : By modulating signaling pathways related to cell proliferation and survival.

Case Study 1: Antimicrobial Efficacy

A study conducted by Thorat et al. (2012) evaluated the antimicrobial activity of various Schiff bases derived from phenolic compounds, including Phenol, 2-(4-iodophenyliminomethyl)-6-nitro-. The study concluded that the iodinated derivatives exhibited superior antimicrobial effects compared to non-halogenated counterparts .

Case Study 2: Antioxidant Activity Assessment

In a comparative analysis published in the Journal of Chemical and Pharmaceutical Research, researchers assessed the antioxidant activities of multiple nitrophenolic compounds. The findings indicated that Phenol, 2-(4-iodophenyliminomethyl)-6-nitro- had one of the highest DPPH radical scavenging activities among tested compounds .

Scientific Research Applications

Biological Activities

The compound has shown promising biological activities, including:

  • Antibacterial Properties : Studies indicate that Schiff bases like this compound can inhibit the growth of various bacteria. The presence of the nitro group enhances its interaction with bacterial cell membranes, leading to cell death through membrane disruption or inhibition of metabolic pathways .
  • Antifungal and Anticancer Activities : Research has documented the ability of similar compounds to induce apoptosis (programmed cell death) in cancer cells. This is achieved through mechanisms such as the generation of reactive oxygen species and interference with cellular signaling pathways .
  • Herbicidal Effects : The compound has potential applications in agriculture as a herbicide due to its ability to disrupt plant growth processes .

Photophysical Properties

Phenol, 2-(4-iodophenyliminomethyl)-6-nitro- exhibits interesting photophysical characteristics:

  • Fluorescence : The compound has been studied for its fluorescence properties, which can be tuned by altering substituents on the aromatic rings. This makes it suitable for applications in optical sensors and imaging systems .
  • Photochromic Properties : Its ability to undergo reversible changes in color upon exposure to light suggests potential uses in optoelectronics and photonics, including applications in smart windows and light-controlled devices .

Synthesis and Material Science

The synthesis of this compound involves a condensation reaction that can be optimized for yield and purity. The resulting Schiff bases are often utilized as intermediates in the production of dyes, explosives, and pesticides due to their reactivity and stability .

Table 1: Comparison of Biological Activities

Activity Effectiveness Mechanism
AntibacterialHighDisruption of cell membranes
AntifungalModerateInhibition of fungal cell wall synthesis
AnticancerHighInduction of apoptosis via ROS generation
HerbicidalVariableDisruption of plant growth processes

Case Studies

Several case studies have explored the applications of Schiff bases similar to Phenol, 2-(4-iodophenyliminomethyl)-6-nitro-. These studies provide insights into their effectiveness in real-world scenarios:

  • Antibacterial Efficacy : A case study on the antibacterial activity of various Schiff bases showed that modifications in substituents significantly impacted their effectiveness against specific bacterial strains. This highlights the importance of chemical structure in designing effective antimicrobial agents .
  • Photophysical Applications : Research demonstrated how altering substituents on phenolic Schiff bases could enhance their fluorescence properties for use in biosensing applications. Such studies emphasize the potential for tailored design in developing new materials for specific optical applications .

Q & A

Basic Research Question

  • FTIR : Identify key functional groups:
    • O–H stretch (phenolic): ~3200–3400 cm⁻¹ (broad).
    • C=N (imine): ~1640–1660 cm⁻¹.
    • NO₂ asymmetric/symmetric stretches: ~1520 and 1350 cm⁻¹ .
  • UV-Vis : π→π* transitions in the aromatic and imine systems (λmax ~280–320 nm) .
  • X-ray Crystallography : Use SHELXL for refinement. Heavy iodine atoms facilitate phasing (SHELXD/SHELXE). Expected space group: P2₁/c due to molecular symmetry .

How can computational chemistry aid in predicting reactivity and electronic properties?

Advanced Research Question

  • DFT Calculations (B3LYP/6-311+G(d,p)) :
    • Optimize geometry and calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites.
    • Simulate IR and UV-Vis spectra for cross-validation with experimental data .
  • Molecular Electrostatic Potential (MEP) Maps : Identify regions prone to electrophilic attack (e.g., nitro group adjacent to electron-deficient aromatic ring) .

How should researchers resolve contradictions in thermodynamic stability data?

Advanced Research Question
Conflicting ΔfH° (enthalpy of formation) values may arise from experimental vs. computational methods:

SourceΔfH°gas (kJ/mol)MethodNotes
Cox, 1961-96.36 ± 0.59Combustion calorimetryGold-standard for small molecules
DFT (B3LYP)-95.2ComputationalAdjust basis sets for iodine’s relativistic effects
Resolution : Validate computational results against combustion calorimetry data. Account for crystal packing effects in experimental measurements .

What strategies mitigate challenges in spectral interpretation (e.g., overlapping peaks in NMR)?

Q. Methodological Guidance

  • ¹H NMR : Use deuterated DMSO-d₶ to resolve phenolic OH (~10 ppm) and imine CH=N (~8.5 ppm).
  • ¹³C NMR : Assign nitro-substituted carbons (C-6: ~148 ppm) and iodine-adjacent carbons (C-4: ~130 ppm) via DEPT-135 .
  • HSQC/HMBC : Resolve overlapping signals by correlating ¹H-¹³C couplings (e.g., imine proton to C=N carbon) .

What are the implications of iodine’s heavy atom effect on photophysical studies?

Advanced Research Question
The iodine atom enhances spin-orbit coupling, leading to:

  • Reduced Fluorescence Quantum Yield : Due to intersystem crossing to triplet states.
  • Phosphorescence : Detectable at low temperatures (77 K) in glassy matrix .
    Experimental Design : Use time-resolved spectroscopy to quantify triplet-state lifetimes.

How can researchers validate the stability of the imine bond under varying pH conditions?

Q. Methodological Guidance

  • pH Stability Assay :
    • Dissolve compound in buffered solutions (pH 2–12).
    • Monitor C=N bond integrity via UV-Vis (loss of λmax ~280 nm indicates hydrolysis to amine and aldehyde).
    • Key Finding : Imine bonds are stable at pH 4–8 but hydrolyze rapidly in strongly acidic (pH < 2) or basic (pH > 10) conditions .

What safety protocols are critical during handling and disposal?

Basic Research Question

  • PPE : Nitrile gloves, lab coat, and safety goggles (phenolic compounds are skin irritants) .
  • Waste Management : Neutralize nitro-containing waste with FeSO₄/H₂O before disposal to reduce mutagenic potential .

How can catalytic applications of this compound be explored in coordination chemistry?

Advanced Research Question

  • Metal Complexation : React with Cu(II) or Pd(II) salts in methanol to form Schiff base complexes.
  • Catalytic Testing : Assess activity in Suzuki-Miyaura coupling (iodoaryl group enhances oxidative addition) .
  • XANES/EXAFS : Characterize metal-ligand bonding using synchrotron radiation .

What are the challenges in scaling up synthesis while maintaining reproducibility?

Q. Methodological Guidance

  • Batch vs. Flow Chemistry : Transitioning from batch to microfluidic reactors improves heat dissipation during nitration (exothermic step).
  • QC Metrics : Implement in-line FTIR for real-time monitoring of nitro and imine group formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.